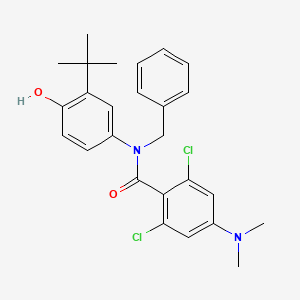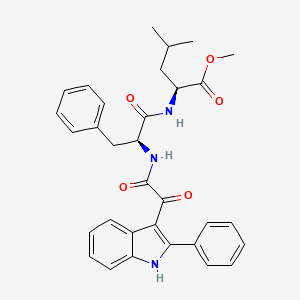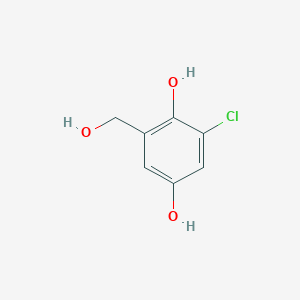![molecular formula C22H16Cl2F3N3O3S B10854704 4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)
4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NRX-103095 is a chemical compound known for its role as an enhancer of the interaction between β-catenin and its cognate E3 ligase, SCF β-TrCP. This interaction is crucial in the regulation of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NRX-103095 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of NRX-103095 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: NRX-103095 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
NRX-103095 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt/β-catenin signaling pathway and its regulation.
Biology: Investigated for its role in cell proliferation, differentiation, and apoptosis.
Medicine: Explored for potential therapeutic applications in diseases related to dysregulated Wnt/β-catenin signaling, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway
Wirkmechanismus
NRX-103095 enhances the interaction between β-catenin and SCF β-TrCP by increasing the binding affinity of the pSer33/Ser37 β-catenin peptide for β-TrCP. This interaction leads to the ubiquitination and subsequent degradation of β-catenin, thereby modulating the Wnt/β-catenin signaling pathway. The molecular targets involved include β-catenin and SCF β-TrCP, and the pathway affected is the Wnt/β-catenin signaling pathway .
Similar Compounds:
- Methyl Vanillate
- Salinomycin
- Teplinovivint
- CCT 031374 hydrobromide
- IWP-2
- PRI-724
- Pyrvinium pamoate
- HLY78
Comparison: NRX-103095 is unique in its specific enhancement of the interaction between β-catenin and SCF β-TrCP, with an EC50 of 163 nM. This specificity and potency distinguish it from other compounds targeting the Wnt/β-catenin pathway, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H16Cl2F3N3O3S |
|---|---|
Molekulargewicht |
530.3 g/mol |
IUPAC-Name |
4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C22H16Cl2F3N3O3S/c1-30(2)21(33)11-5-3-6-12(9-11)28-19(31)17-15(10-16(22(25,26)27)29-20(17)32)34-18-13(23)7-4-8-14(18)24/h3-10H,1-2H3,(H,28,31)(H,29,32) |
InChI-Schlüssel |
BGEHEUAOZPAMKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)
![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)




![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10854655.png)

![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)



